molecular formula C13H21NO4S B603054 [(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine CAS No. 1087640-23-0

[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine

Cat. No.: B603054
CAS No.: 1087640-23-0
M. Wt: 287.38g/mol
InChI Key: HUVNNMRTGARLTP-UHFFFAOYSA-N
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Description

[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine is an organic compound with a complex structure It is characterized by the presence of ethoxy, methoxyethyl, dimethylbenzene, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine typically involves multiple steps. One common method includes the reaction of 4,5-dimethylbenzene-1-sulfonyl chloride with 2-ethoxy-N-(2-methoxyethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic substitution typically involve a catalyst like iron(III) chloride (FeCl3) and a halogen source like chlorine or bromine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism of action of [(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(2-methoxyethyl)aniline: Similar structure but lacks the sulfonamide group.

    2-ethoxy-N-(2-methoxyethyl)benzamide: Contains a benzamide group instead of a sulfonamide.

    2-methoxyethylamine: A simpler compound with only the methoxyethylamine group.

Uniqueness

[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and methoxyethyl groups, along with the sulfonamide functionality, makes it a versatile compound for various applications.

Properties

CAS No.

1087640-23-0

Molecular Formula

C13H21NO4S

Molecular Weight

287.38g/mol

IUPAC Name

2-ethoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C13H21NO4S/c1-5-18-12-8-10(2)11(3)9-13(12)19(15,16)14-6-7-17-4/h8-9,14H,5-7H2,1-4H3

InChI Key

HUVNNMRTGARLTP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCOC

Origin of Product

United States

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